molecular formula C27H42N2O5S B1684101 Ixabepilone CAS No. 219989-84-1

Ixabepilone

Cat. No. B1684101
M. Wt: 506.7 g/mol
InChI Key: FABUFPQFXZVHFB-PVYNADRNSA-N
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Description

Ixabepilone, also known as azaepothilone B and codenamed BMS-247550, is a pharmaceutical drug developed by Bristol-Myers Squibb as a chemotherapeutic medication for cancer . It is a semi-synthetic analog of epothilone B, a natural chemical compound produced by Sorangium cellulosum . Ixabepilone was designed through medicinal chemistry to improve upon the properties of epothilone B, which could not be developed as a pharmaceutical drug due to poor metabolic stability and pharmacokinetics .


Synthesis Analysis

The synthesis of Ixabepilone involved the testing of more than 300 semisynthetic epothilone analogues to address issues such as poor metabolic stability and unfavorable pharmacokinetics associated with epothilones A and B . Ixabepilone is a semisynthetic analogue of epothilone B, with a chemically modified lactam substitution for the naturally existing lactone .


Molecular Structure Analysis

The molecular formula of Ixabepilone is C27H42N2O5S, and it has a molar mass of 506.7 g/mol . It is a semisynthetic analogue of epothilone B, with a lactone–lactam modification that minimizes susceptibility to esterase degradation .


Chemical Reactions Analysis

Ixabepilone binds to the αβ-tubulin heterodimer subunit, similar to taxol . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules .


Physical And Chemical Properties Analysis

Ixabepilone is a semisynthetic analogue of epothilone B . It has a lactone–lactam modification that minimizes susceptibility to esterase degradation .

Scientific Research Applications

Mechanism of Action and Preclinical Efficacy

Ixabepilone exerts its anticancer effects by binding to tubulin and stabilizing microtubules, leading to mitotic arrest and apoptosis of cancer cells. Its potency was demonstrated in preclinical models, showing significant cytotoxicity across various tumor types, including breast, lung, and colon cancer cell lines, as well as in human tumor xenografts in mice. Importantly, ixabepilone exhibited activity in multidrug-resistant models, overcoming resistance mechanisms such as P-glycoprotein (P-gp) overexpression and alterations in β-tubulin isotype expression, which are common pathways through which cancer cells evade the effects of chemotherapy (Lee et al., 2008).

Clinical Applications in Breast Cancer

Ixabepilone's clinical efficacy has been extensively studied in breast cancer, where it has been approved for use in cases of metastatic or locally advanced disease that is resistant to anthracycline and taxane treatments. Clinical trials have shown its effectiveness in patients with taxane-resistant metastatic breast cancer (MBC), offering a significant option for those who have exhausted other treatment avenues. For instance, a Phase II clinical trial demonstrated promising antitumor activity and an acceptable safety profile in patients with taxane-resistant MBC, marking ixabepilone as a valuable addition to the therapeutic arsenal for breast cancer (Thomas et al., 2007).

Utility Beyond Breast Cancer

The applications of ixabepilone extend beyond breast cancer, with studies investigating its use in various other malignancies. For example, its activity has been evaluated in platinum- and taxane-resistant ovarian or primary peritoneal carcinoma, offering a potential treatment option for this challenging cohort of patients. A phase II study in this patient population confirmed ixabepilone's activity and manageable safety profile, indicating its broader utility in the management of resistant gynecologic cancers (De Geest et al., 2010).

Safety And Hazards

Ixabepilone can lead to peripheral neuropathy, but evidence-based management strategies may reverse these symptoms . Dose reductions did not appear to have an impact on the efficacy of Ixabepilone plus capecitabine . It is fatal if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life .

Future Directions

Ixabepilone has shown effectiveness in the treatment of metastatic or locally advanced breast cancer in patients after failure of an anthracycline and a taxane . Future directions for the use of Ixabepilone include adjuvant therapy, weekly dosing schedules, and Ixabepilone in new combinations of treatment . It is also being investigated for use in the treatment of non-Hodgkin’s lymphoma .

properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUFPQFXZVHFB-PVYNADRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870252
Record name Ixabepilone
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Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Binding of Ixabepilone to beta-tubulins (e.g. beta-III tubulin) stabilizes microtubules. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Like taxol, Ixabepilone binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules., Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance.
Record name Ixabepilone
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Product Name

Ixabepilone

Color/Form

Colorless oil or white lyopholizate

CAS RN

219989-84-1
Record name Ixabepilone
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Record name (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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